molecular formula C12H10O3S B8383463 5-Formyl-benzo[b]thiophene-2-carboxylic acid ethyl ester

5-Formyl-benzo[b]thiophene-2-carboxylic acid ethyl ester

Cat. No. B8383463
M. Wt: 234.27 g/mol
InChI Key: ONFGBUMSPUQXHK-UHFFFAOYSA-N
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Patent
US07772238B2

Procedure details

To a solution of 5-iodo-benzo[b]thiophene-2-carboxylic acid ethyl ester (14.09 g, 42.42 mmol) at 40° C. was slowly added a solution of isopropylmagnesium bromide (0.7 M in THF, 85 mL, 59.5 mmol). The mixture was allowed to stir at 40° C. for 2 h and N-methyl-N-pyridin-2-yl-formamide (7.65 mL, 63.9 mmol) was added slowly. After warming to rt, the mixture was allowed to stir for additional 2.5 h. To the mixture was carefully added 250 mL of 1N HCl. After stirring for 10 min, the reaction mixture was diluted with CH2Cl2 (800 mL). The organic layer was separated, washed with 200 mL of saturated NaHCO3 and dried over Na2SO4. After filtration, the filtrate was concentrated and the residue was recrystallized from MeOH to give 5-formyl-benzo[b]thiophene-2-carboxylic acid ethyl ester as a yellow solid. 1H NMR (CDCl3, 200 MHz) δ 10.12 (s, 1H), 8.37 (s, 1H), 8.18 (s, 1H), 8.08-7.90 (m, 2H), 4.44 (q, J=7.2 Hz, 2H), 1.44 (t, J=7.4 Hz, 3H). MS (EI): cal'd 235.0 (MH+), exp 235.1 (MH+).
Quantity
14.09 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
7.65 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[CH:12][C:13](I)=[CH:14][C:8]=2[CH:7]=1)=[O:5])[CH3:2].C([Mg]Br)(C)C.CN(C1C=CC=CN=1)[CH:23]=[O:24].Cl>C(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]2[CH:11]=[CH:12][C:13]([CH:23]=[O:24])=[CH:14][C:8]=2[CH:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
14.09 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)I
Name
Quantity
85 mL
Type
reactant
Smiles
C(C)(C)[Mg]Br
Step Two
Name
Quantity
7.65 mL
Type
reactant
Smiles
CN(C=O)C1=NC=CC=C1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
to stir at 40° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warming to rt
STIRRING
Type
STIRRING
Details
to stir for additional 2.5 h
Duration
2.5 h
STIRRING
Type
STIRRING
Details
After stirring for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 200 mL of saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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